1-Benzylpiperidin-4-ylmethanesulfonate
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Overview
Description
1-Benzylpiperidin-4-ylmethanesulfonate is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
The synthesis of 1-Benzylpiperidin-4-ylmethanesulfonate involves several steps. One common method includes the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with methanesulfonyl chloride under basic conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Benzylpiperidin-4-ylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzylpiperidin-4-ylmethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 1-Benzylpiperidin-4-ylmethanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzylpiperidin-4-ylmethanesulfonate can be compared with other piperidine derivatives, such as:
1-Benzylpiperidine: Lacks the methanesulfonate group, leading to different chemical reactivity and biological activity.
4-Methylpiperidine: Substitution at the 4-position with a methyl group instead of a benzyl group, resulting in different pharmacological properties.
Piperidine: The parent compound, which is simpler in structure and has a wide range of applications in organic synthesis
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H18NO3S- |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1-benzylpiperidin-4-yl)methanesulfonate |
InChI |
InChI=1S/C13H19NO3S/c15-18(16,17)11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,16,17)/p-1 |
InChI Key |
FLWLYLZPJJHPLL-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
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